molecular formula C22H17ClN2O3 B2569484 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 385786-14-1

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

Cat. No.: B2569484
CAS No.: 385786-14-1
M. Wt: 392.84
InChI Key: JLCOEUDRHPWHTO-UHFFFAOYSA-N
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Description

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with nitroethane to form 1-(2-chlorophenyl)-2-nitropropene. This intermediate is then subjected to a cyclization reaction with phenylhydrazine to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(2-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in various scientific applications .

Properties

IUPAC Name

3-[1-(2-chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-19-12-6-4-10-16(19)18(14-24(26)27)21-17-11-5-7-13-20(17)25(28)22(21)15-8-2-1-3-9-15/h1-13,18,28H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCOEUDRHPWHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2O)C(C[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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